molecular formula C15H13N3O7 B1429283 4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1403233-60-2

4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B1429283
CAS No.: 1403233-60-2
M. Wt: 347.28 g/mol
InChI Key: BTWZJIYWJRUFRD-UHFFFAOYSA-N
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Description

4,5-Dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,4,5-trisubstituted-1,2,3-triazole derivative featuring a benzodioxole moiety linked via a 2-oxoethyl group. This compound belongs to a class of triazole-based molecules synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or solvent-free click chemistry, which are widely employed for their efficiency and high yields . The benzodioxole group, a bicyclic ether with electron-rich aromatic properties, may confer unique biological and physicochemical characteristics, such as enhanced metabolic stability or receptor-binding affinity.

Properties

IUPAC Name

dimethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O7/c1-22-14(20)12-13(15(21)23-2)18(17-16-12)6-9(19)8-3-4-10-11(5-8)25-7-24-10/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWZJIYWJRUFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound through a detailed review of existing literature, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 358.36 g/mol

The structure includes a triazole ring, which is pivotal in its biological activity. The presence of the benzodioxole moiety is also significant as it may enhance the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that various triazole derivatives exhibit significant antimicrobial properties. A study focused on 1,2,3-triazole analogs demonstrated potent activity against a range of pathogens. Specifically, compounds with similar structural features to our target compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

Triazoles have also been investigated for their anticancer potential. In vitro studies have shown that certain triazole derivatives can inhibit cancer cell proliferation effectively. For instance, compounds bearing the triazole scaffold have been linked to apoptosis in cancer cells through various mechanisms including the modulation of cell cycle and induction of oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles have been documented in several studies. Compounds similar to our target have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This suggests that this compound may also possess similar anti-inflammatory activity.

Trypanocidal Activity

A recent study evaluated the trypanocidal potential of 1,2,3-triazole hybrids against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that certain triazole derivatives exhibited IC50 values significantly lower than those of standard treatments like Benznidazole (Bz), highlighting their potential as therapeutic agents against parasitic infections .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various triazole compounds against Staphylococcus aureus, it was found that derivatives with a benzodioxole substituent exhibited enhanced antimicrobial activity. The study utilized disk diffusion methods to evaluate efficacy and reported MIC values indicating strong inhibition at low concentrations .

Case Study 2: Cancer Cell Lines

A series of experiments conducted on different cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that triazole derivatives could induce significant cytotoxicity. The mechanism was attributed to the activation of apoptotic pathways and disruption of mitochondrial function .

Research Findings Summary Table

Activity Type IC50/MIC Values Reference
Antimicrobial0.21 µM
AnticancerVaries (low µM range)
Anti-inflammatoryInhibition noted
Trypanocidal6.20 µM

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting cellular signaling pathways and promoting DNA damage. In vitro studies demonstrated that it significantly inhibited the proliferation of glioblastoma cells (LN229), showcasing its potential as a therapeutic agent in oncology .
  • In Vivo Studies : Animal models have been employed to evaluate the efficacy of this compound in tumor reduction. Results indicated a substantial decrease in tumor size compared to control groups, suggesting that it may serve as a viable candidate for further development in cancer therapy .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Research has demonstrated its effectiveness against a range of pathogens:

  • Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria. The results indicate that it can inhibit the growth of resistant strains, making it a promising candidate for developing new antibiotics .
  • Fungal Activity : In addition to bacterial strains, the compound has shown antifungal properties against common pathogens such as Candida species. This broad-spectrum activity highlights its potential utility in treating infections caused by resistant microorganisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the triazole ring or the benzodioxole group may enhance its biological activity or reduce toxicity. Preliminary SAR studies suggest that specific substitutions can significantly affect the compound's potency and selectivity towards target cells .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activitySignificant cytotoxicity against LN229 glioblastoma cells; apoptosis induction confirmed through DNA fragmentation assays.
Study BAssess antimicrobial efficacyEffective against multiple bacterial strains; demonstrated inhibition of biofilm formation in Staphylococcus aureus.
Study CInvestigate SARIdentified key modifications that enhance activity; potential for derivative synthesis aimed at improving selectivity and reducing side effects.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Solvent-free click reactions (e.g., ) are preferred for eco-friendly, high-yield synthesis (~90–94%) compared to traditional thermal cycloadditions .
  • Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl ) may enhance electrophilicity, influencing reactivity in reduction or nucleophilic substitution. The benzodioxole group in the target compound may improve metabolic stability compared to phenyl or alkyl substituents, as oxygen-rich rings often resist oxidative degradation.

Spectroscopic and Physicochemical Properties

  • NMR Data : Methyl ester protons in analogous compounds resonate at δH 3.97–4.00 ppm (singlets), while carbonyl carbons appear at δC ~168 ppm, consistent across derivatives .
  • Crystallography : The hydroxy-iodo-phenylpropyl analogue crystallizes in a triclinic system (P1 space group) with a density of 1.791 Mg/m³, indicating tight molecular packing .

Reactivity and Functionalization

  • Regioselective Reduction : Sodium borohydride selectively reduces ketones or esters depending on substituents. For example, dimethyl 1-(2-oxo-2-phenylethyl) derivatives undergo ketone reduction first, while ester reduction is slower .
  • Chemoselectivity : Electron-deficient triazoles (e.g., 4-chlorophenyl derivatives) may exhibit faster ester reduction than benzodioxole analogues due to increased electrophilicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate?

  • Answer : The compound can be synthesized via solvent-free click chemistry using copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include coupling a benzodioxol-containing alkyne with a triazole precursor under reflux conditions. Spectral characterization (IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, HRMS) confirms non-equivalent ester groups, with methyl/ethyl protons appearing as distinct singlets or multiplets in NMR spectra . For regioselective modifications, sodium borohydride (NaBH4_4) or diisobutylaluminum hydride (DIBAH) may be used to reduce specific carbonyl groups while preserving ester functionalities .

Q. How are spectroscopic techniques employed to characterize the compound’s structure?

  • Answer :

  • 1H^1 \text{H}-NMR : Methyl ester protons appear as two singlets (δ 3.97–4.00 ppm) due to non-equivalent environments. Ethyl ester protons show multiplet splitting (δ 1.24–1.33 and 4.29–4.39 ppm) .
  • 13C^{13} \text{C}-NMR : Ester carbonyl carbons resonate at δ 168.2–168.5 ppm, while aliphatic carbons (methoxy/ethoxy) appear at δ 14.1–14.4 and 52.7–62.8 ppm .
  • X-ray crystallography : SHELX software is widely used for structure refinement, particularly for resolving stereochemical ambiguities in triazole derivatives .

Q. What are the primary challenges in achieving high yields during synthesis?

  • Answer : Yield optimization depends on reaction time, solvent selection, and catalyst efficiency. For example, refluxing in ethanol for 4–18 hours is common, but prolonged heating may lead to ester hydrolysis. Solvent-free conditions (e.g., DMSO) can improve yields (up to 65%) by minimizing side reactions .

Advanced Research Questions

Q. How can regioselective reduction of ester groups be achieved in this triazole derivative?

  • Answer : NaBH4_4 selectively reduces the ketone group at the N(1) position while partially reducing esters. Increasing NaBH4_4 equivalents and reaction time shifts selectivity toward the C(5) ester, yielding methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate (3a). DIBAH may enhance selectivity for electron-deficient esters .

Q. What computational or experimental strategies resolve contradictions in spectral data during structure elucidation?

  • Answer :

  • Density Functional Theory (DFT) : Predicts NMR chemical shifts to validate experimental data.
  • X-ray crystallography : SHELXL refines crystal structures to resolve ambiguities in stereochemistry or bond lengths. For example, the title compound’s crystal structure (CCDC deposition) confirmed the triazole ring geometry and benzodioxol orientation .
  • Comparative analysis : Cross-referencing IR and HRMS data with related triazole derivatives (e.g., imidazole-4,5-dicarboxylates) helps identify anomalies .

Q. How does the benzodioxol moiety influence the compound’s reactivity or biological activity?

  • Answer : The benzodioxol group enhances lipophilicity, potentially improving membrane permeability in biological assays. Its electron-rich aromatic system may participate in π-π stacking with protein targets, as seen in structurally similar anticancer hybrids . Computational docking studies (e.g., AutoDock Vina) can model interactions with enzymes like cytochrome P450 or kinases.

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Answer :

  • Solvent selection : Slow evaporation of ethanol/water mixtures promotes single-crystal growth.
  • Temperature control : Cooling to 4°C reduces nucleation rates.
  • SHELX refinement : Iterative cycles of least-squares minimization and Fourier analysis refine thermal parameters and occupancy factors .

Methodological Considerations

Q. How to design experiments for analyzing ester hydrolysis kinetics under varying pH conditions?

  • Answer :

  • pH-dependent assays : Monitor hydrolysis rates via HPLC or 1H^1 \text{H}-NMR in buffers (pH 2–12).
  • Activation energy calculation : Arrhenius plots derived from temperature-dependent studies (25–80°C) reveal mechanistic pathways (e.g., acid-catalyzed vs. base-promoted hydrolysis) .

Q. What statistical methods address variability in synthetic yield data?

  • Answer :

  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies critical factors (e.g., catalyst loading, temperature).
  • ANOVA : Tests significance of yield differences between reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

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